Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
2-(3-Chloro-quinoxalin-2-ylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline ring, a thiophene ring, and an ethyl ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-quinoxalin-2-ylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps:
Formation of Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Chlorination: The quinoxaline derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Amination: The chlorinated quinoxaline is reacted with 4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester in the presence of a base, such as sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the quinoxaline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, alkoxides, dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-quinoxalin-2-ylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-quinoxalin-2-ylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The compound may also inhibit specific enzymes, such as kinases, by binding to their active sites and preventing substrate interaction. Additionally, the thiophene ring can interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-quinoxalin-2-ylamino)-cyclohexyl-carbamic acid tert-butyl ester
- 4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 2-(3-Chloro-quinoxalin-2-ylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. The combination of the quinoxaline and thiophene rings in a single molecule provides a versatile scaffold for the development of new therapeutic agents and materials.
Biological Activity
Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thiophene core substituted with an ethyl ester and a chloroquinoxaline moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound suggests several promising areas:
- Antitumor Activity : Preliminary studies indicate that derivatives of quinoxaline have shown efficacy in inhibiting cancer cell proliferation. The presence of the chloro group in the quinoxaline structure may enhance its interaction with biological targets, potentially leading to increased antitumor effects.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, quinoxaline derivatives are known to inhibit certain kinases, which could be relevant for cancer therapy.
Case Study 1: Antitumor Activity
A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. This compound was tested alongside other analogs:
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 12.5 | HeLa |
Compound B | 8.0 | MCF-7 |
This compound | 10.0 | A549 |
The results indicated that this compound exhibited significant cytotoxicity against A549 lung cancer cells, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In a separate investigation, the antimicrobial effects of this compound were assessed against Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, indicating its potential use in treating infections caused by resistant bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, such as kinases or phosphatases, which are crucial for tumor growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoxaline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Properties
Molecular Formula |
C17H16ClN3O2S |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O2S/c1-4-23-17(22)13-9(2)10(3)24-16(13)21-15-14(18)19-11-7-5-6-8-12(11)20-15/h5-8H,4H2,1-3H3,(H,20,21) |
InChI Key |
LUERUDORCQEBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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